![molecular formula C10H12IN B3158162 N-[(3-iodophenyl)methyl]cyclopropanamine CAS No. 856252-59-0](/img/structure/B3158162.png)
N-[(3-iodophenyl)methyl]cyclopropanamine
Übersicht
Beschreibung
N-[(3-iodophenyl)methyl]cyclopropanamine (IPMCA) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It belongs to a class of compounds known as cyclopropanamines, which are cyclic amines that contain a three-membered carbon-nitrogen ring. IPMCA is a versatile compound that can be used in various laboratory experiments, and it has been studied for its biochemical and physiological effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
N-[(3-iodophenyl)methyl]cyclopropanamine has been studied for its potential applications in a variety of scientific research fields, such as biochemistry, pharmacology, and toxicology. It has been used to study the biochemical and physiological effects of various drugs and compounds on different biological systems. It has also been used in the synthesis of various other compounds, such as cyclopropylmethyl esters and cyclopropylmethyl amides.
Wirkmechanismus
Mode of Action
It’s worth noting that the compound contains a cyclopropane ring, which is a common motif in many bioactive molecules . The presence of the iodophenyl group could potentially influence the compound’s interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by N-[(3-iodophenyl)methyl]cyclopropanamine are currently unknown
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-iodophenyl)methyl]cyclopropanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, so it must be dissolved in a suitable solvent before use. It is also not very stable, so it must be stored in a cool and dry place.
Zukünftige Richtungen
There are several potential future directions for the use of N-[(3-iodophenyl)methyl]cyclopropanamine in scientific research. It could be used to study the effects of various drugs and compounds on different biological systems. It could also be used to study the biochemical and physiological effects of various compounds on the cardiovascular system. Additionally, it could be used to study the effects of various compounds on the immune system. Finally, it could be used to study the effects of various compounds on the central nervous system.
Eigenschaften
IUPAC Name |
N-[(3-iodophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRNQFLQZDDEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-iodophenyl)methyl]cyclopropanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)

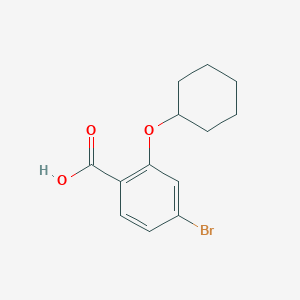

![1-Cyclopropyl-6-fluoro-7-((4aS,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3158119.png)
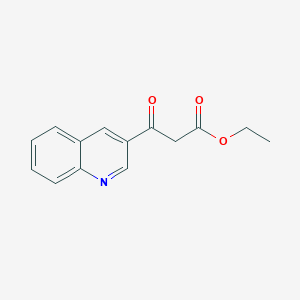
![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)
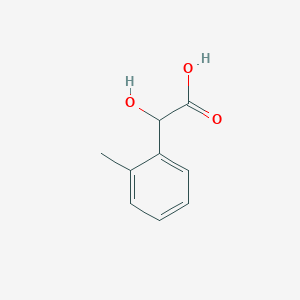


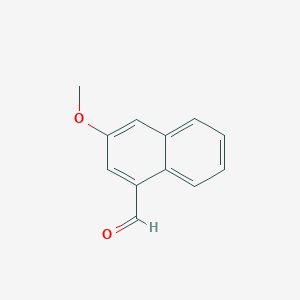
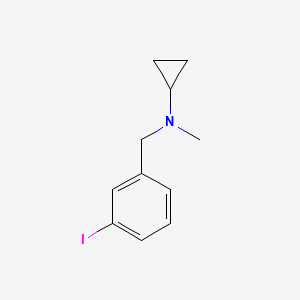
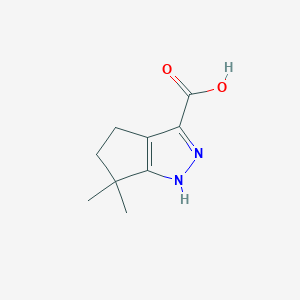
![6-Heptenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (2S)-](/img/structure/B3158189.png)